2-Bromo-6-propoxynaphthalene
Overview
Description
2-Bromo-6-propoxynaphthalene is a brominated naphthalene derivative that is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. While the specific compound is not directly studied in the provided papers, related brominated naphthalenes and their properties and reactions are discussed, which can provide insights into the behavior of 2-Bromo-6-propoxynaphthalene.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene involves a Diels-Alder reaction followed by deoxygenation steps to achieve high yields . Similarly, the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether demonstrates the use of a CuBr2-mediated multi-step reaction, indicating the versatility of bromine in facilitating such reactions . These methods could potentially be adapted for the synthesis of 2-Bromo-6-propoxynaphthalene.
Molecular Structure Analysis
The molecular structure of brominated naphthalenes is crucial for understanding their reactivity and physical properties. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined using single-crystal X-ray diffraction, highlighting the importance of molecular geometry in the solid state . This type of analysis is essential for predicting the behavior of 2-Bromo-6-propoxynaphthalene in various environments.
Chemical Reactions Analysis
Brominated naphthalenes can undergo a variety of chemical reactions. The high-temperature oxidation of 2-bromophenol, for example, leads to the formation of several products, including naphthalene and bromonaphthalene . This suggests that 2-Bromo-6-propoxynaphthalene could also participate in similar oxidative processes, potentially leading to the formation of various dibenzodioxins and dibenzofurans under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalenes are influenced by their molecular structure. The vibrational, electronic, and charge transfer studies of 2-bromo-6-methoxynaphthalene using DFT methods reveal the stability of the molecule and its potential reactive sites . Additionally, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, providing insights into the conformational preferences of brominated compounds . These studies are indicative of the types of analyses that would be relevant for 2-Bromo-6-propoxynaphthalene to determine its stability and reactivity.
Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
2-Bromo-6-methoxynaphthalene, a closely related compound to 2-Bromo-6-propoxynaphthalene, is a significant intermediate in the synthesis of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Recent advances in synthesis methods have focused on using less hazardous and environmentally friendly reagents, highlighting the compound's importance in pharmaceutical manufacturing (Xu & He, 2010).
Potential in Cancer Treatment
Studies have identified that derivatives of 2-Bromo-6-methoxynaphthalene exhibit potential anti-cancer activities. Spectroscopic analysis and molecular docking studies have shown that these compounds may serve as effective pharmaceutical products in cancer treatment, indicating a promising direction for future research and drug development (Saji, Prasana, Muthu, & George, 2021).
Fluorescent Labeling in Analytical Chemistry
2-Bromoacetyl-6-methoxynaphthalene, another related compound, has been used as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for analyzing bile acids in pharmaceuticals. This application underscores its utility in enhancing detection sensitivity in analytical chemistry, especially in pharmaceutical quality control (Cavrini, Gatti, Roda, Cerré, & Roveri, 1993).
Safety And Hazards
properties
IUPAC Name |
2-bromo-6-propoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h3-6,8-9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMPVNAHICLIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468322 | |
Record name | 2-Bromo-6-propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-propoxynaphthalene | |
CAS RN |
97476-14-7 | |
Record name | 2-Bromo-6-propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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